molecular formula C18H15NO B8282880 1-(8-Quinolyl)-indan-1-ol

1-(8-Quinolyl)-indan-1-ol

Cat. No.: B8282880
M. Wt: 261.3 g/mol
InChI Key: JYKMHTIWKRIYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-Quinolyl)-indan-1-ol is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-quinolin-8-yl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C18H15NO/c20-18(11-10-13-5-1-2-8-15(13)18)16-9-3-6-14-7-4-12-19-17(14)16/h1-9,12,20H,10-11H2

InChI Key

JYKMHTIWKRIYBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=CC=CC4=C3N=CC=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Bromoquinoline (10.4 g, 50 mmol) was introduced into 100 ml of THF, and the mixture was cooled to about −100° C. 20 ml of n-BuLi (2.5 M in hexane, 50 mmol) were added dropwise, during which the internal temperature was kept below −80° C. When the addition was complete, the mixture was stirred at −80° C. for a further 15 minutes, and 6.6 g of 1-indanone (50 mmol), dissolved in 30 ml of THF, were then added dropwise. The reaction mixture was then allowed to warm slowly to room temperature, and was then refluxed for 3 hours. After the mixture had cooled to room temperature, firstly ice and then hydrochloric acid were added to about pH 1, and the mixture was stirred for 30 minutes. The aqueous and organic phases were separated, the aqueous phase was treated with ammonia solution to about pH 9 and extractetd with ether, and the combined organic phases were subsequently evaporated to dryness under reduced pressure. The viscous oil obtained in this way (1-(8-quinolyl)-indan-1-ol (8H2O)) was treated with hydrochloric acid to pH 0, refluxed for 2 hours and subsequently neutralized. After work-up and drying, 6.6 g of 1-(8-quinolyl)indene (55%) were isolated as a colorless solid.
Quantity
10.4 g
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reactant
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100 mL
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20 mL
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6.6 g
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30 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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